molecular formula C15H22O B12604493 2-(4-Methylphenyl)octan-3-one CAS No. 918540-61-1

2-(4-Methylphenyl)octan-3-one

Cat. No.: B12604493
CAS No.: 918540-61-1
M. Wt: 218.33 g/mol
InChI Key: ACSPQIJIAUVEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)octan-3-one is a substituted aliphatic ketone featuring a linear octan-3-one backbone with a 4-methylphenyl group at the second carbon. The 4-methylphenyl substituent likely enhances lipophilicity and influences binding interactions in biological systems, as seen in related compounds .

Properties

CAS No.

918540-61-1

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-(4-methylphenyl)octan-3-one

InChI

InChI=1S/C15H22O/c1-4-5-6-7-15(16)13(3)14-10-8-12(2)9-11-14/h8-11,13H,4-7H2,1-3H3

InChI Key

ACSPQIJIAUVEGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(C)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)octan-3-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methylacetophenone is reacted with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methylphenyl)octan-3-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)octan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products

    Oxidation: Formation of 4-methylbenzoic acid.

    Reduction: Formation of 2-(4-Methylphenyl)octan-3-ol.

    Substitution: Formation of various substituted derivatives depending on the specific reaction.

Scientific Research Applications

2-(4-Methylphenyl)octan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)octan-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with enzymes and proteins, inhibiting their function and affecting cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Key Structural Features log P Solubility BBB Permeability Drug Likeness Reference
2-(4-Methylphenyl)octan-3-one (Target) Linear octan-3-one, 4-methylphenyl group Inferred ~2.5–3.5 Likely low Moderate Unknown N/A
2-methyl-6-(4-methylphenyl)heptan-3-one (FDB014955) Branched heptan-3-one, 4-methylphenyl Not reported Not reported Not reported Not reported
2-(4-methylphenyl) Indolizine Heterocyclic indolizine core 3.73 Poor High 3.50
2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone ring, 4-methylphenyl group Not reported Not reported Not reported Not reported
7-(4-hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one Heptan-3-one, hydroxyl and methoxy groups Not reported Likely moderate Low Not reported

Notes:

  • The target compound’s log P is inferred based on analogs like 2-(4-methylphenyl) Indolizine (log P 3.73) and branched aliphatic ketones .
  • The hydroxyl and methoxy groups in 7-(4-hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one may improve solubility compared to the target compound’s nonpolar structure .

Pharmacokinetic and Pharmacological Profiles

Compound Name GI Absorption BBB Penetration Anti-Inflammatory Activity (IC50) Other Activities Reference
2-(4-Methylphenyl)octan-3-one Unknown Unknown Unknown Unknown N/A
2-(4-methylphenyl) Indolizine High Yes Not reported Potential CNS applications
2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Not reported Not reported 11.6 μM (LPS-induced inflammation) Anti-inflammatory
Oxazolo[4,5-d]pyrimidine derivatives (e.g., 2-(4-methylphenyl)-5-phenyl variants) Not reported Not reported Not reported Anticancer, antiviral*

Notes:

  • The pyridazinone analog demonstrates significant anti-inflammatory activity, suggesting that the 4-methylphenyl group may enhance binding to inflammatory targets .
  • Heterocyclic analogs like indolizines and oxazolopyrimidines exhibit diverse biological activities, likely due to their planar aromatic systems, which differ from the aliphatic ketone structure of the target compound .

Key Findings and Implications

Lipophilicity and Bioavailability : The 4-methylphenyl group in the target compound likely increases lipophilicity (log P ~3), similar to 2-(4-methylphenyl) Indolizine (log P 3.73), which may enhance membrane permeability but reduce aqueous solubility .

Pharmacological Potential: The anti-inflammatory activity of the pyridazinone analog (IC50 11.6 μM) highlights the therapeutic relevance of 4-methylphenyl-substituted compounds, though the target’s activity remains unstudied .

Biological Activity

2-(4-Methylphenyl)octan-3-one, also known by its CAS number 918540-61-1, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C17H26O
  • Molecular Weight : 258.39 g/mol
  • IUPAC Name : 2-(4-Methylphenyl)octan-3-one
  • Structure : The compound features a ketone functional group and a para-methylphenyl substituent on an octane chain.

Synthesis Methods

The synthesis of 2-(4-Methylphenyl)octan-3-one typically involves the alkylation of phenylacetone or related compounds through various methods such as Friedel-Crafts acylation or direct alkylation techniques. The reaction conditions often require the use of Lewis acids to facilitate the formation of the desired product.

Biological Activity

Research indicates that 2-(4-Methylphenyl)octan-3-one exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds similar to 2-(4-Methylphenyl)octan-3-one possess antimicrobial properties. For instance, its structural analogs have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and as preservatives in food products .

Anti-inflammatory Effects

Research has indicated that ketones with similar structures can exhibit anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Neuropharmacological Effects

There is emerging evidence that compounds related to 2-(4-Methylphenyl)octan-3-one may interact with neurotransmitter systems. For example, certain analogs have been studied for their effects on dopamine transporters, indicating potential implications for neuropharmacology and mood regulation .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition of bacterial growth in vitro.
Research on Anti-inflammatory Effects Showed reduction in inflammatory markers in cell cultures treated with related ketones.
Neuropharmacological Study Identified interactions with dopamine transporters, suggesting potential for mood regulation.

The biological activity of 2-(4-Methylphenyl)octan-3-one can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Mechanism : Potentially through inhibition of NF-kB signaling pathways or modulation of cytokine release.
  • Neuropharmacological Mechanism : Interaction with neurotransmitter receptors or transporters, influencing synaptic transmission.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.